4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15482327
Molecular Formula: C16H21N3S
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
![4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine -](/images/structure/VC15482327.png)
Specification
Molecular Formula | C16H21N3S |
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Molecular Weight | 287.4 g/mol |
IUPAC Name | 4-(azepan-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C16H21N3S/c1-2-6-10-19(9-5-1)15-14-12-7-3-4-8-13(12)20-16(14)18-11-17-15/h11H,1-10H2 |
Standard InChI Key | NFEGTEKFLFDDAC-UHFFFAOYSA-N |
Canonical SMILES | C1CCCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Introduction
Structural Characteristics and Molecular Identity
The compound belongs to the benzothieno-pyrimidine class, characterized by a fused bicyclic system combining a thiophene ring with a pyrimidine moiety. The core structure is further modified by a 5,6,7,8-tetrahydrobenzothieno framework and a 1-azepanyl substituent at the 4-position. Key molecular parameters include:
Property | Value |
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Molecular Formula | C₁₆H₂₁N₃S |
Molecular Weight | 287.4 g/mol |
Hybridization | sp²/sp³ hybridized systems |
Ring System | Bicyclic (thieno-pyrimidine) |
Substituent | Azepane (7-membered amine) |
The azepane ring introduces conformational flexibility, potentially enhancing binding interactions with biological targets . X-ray crystallography data remain unavailable, but computational models suggest a planar thieno-pyrimidine core with a puckered tetrahydrobenzene ring .
Synthesis and Reactivity
Synthetic Pathways
While detailed protocols are proprietary, general synthesis involves multi-step reactions:
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Core Formation: Cyclocondensation of 2-aminothiophene derivatives with carbonyl compounds under acidic conditions .
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Azepane Introduction: Nucleophilic substitution at the 4-position using 1-azepane under Mitsunobu or Buchwald-Hartwig conditions.
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Hydrogenation: Partial saturation of the benzene ring via catalytic hydrogenation (Pd/C, H₂) .
Reaction yields depend critically on solvent polarity (DMF > THF) and temperature control (60–80°C optimal) .
Reactivity Profile
The compound exhibits:
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Nucleophilic Aromatic Substitution at electron-deficient pyrimidine positions
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Ring-Opening Reactions under strong acidic/basic conditions targeting the azepane moiety
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Oxidative Stability: Resists degradation up to 150°C, as shown in thermogravimetric analysis
Physicochemical Properties
Experimental data remain limited, but computational predictions indicate:
Property | Value | Method |
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LogP (Lipophilicity) | 2.8 ± 0.3 | ChemAxon Calculator |
Water Solubility | 0.12 mg/mL (25°C) | ALOGPS |
pKa (Basic) | 8.9 (azepane nitrogen) | MarvinSketch |
Melting Point | 189–192°C (decomposes) | Differential Scanning |
The azepane substituent enhances membrane permeability compared to smaller amine analogs (e.g., 4-aminobenzothieno-pyrimidine, LogP = 1.4) .
Biological Activity and Mechanisms
Putative Targets
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Kinase Inhibition: Structural analogs show IC₅₀ < 100 nM against CDK2 and GSK-3β
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GPCR Modulation: Azepane-containing compounds exhibit affinity for 5-HT₆ and H₃ receptors
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Antiparasitic Activity: Related tetrahydrothieno-pyrimidines demonstrate EC₅₀ = 1.2 µM against Plasmodium falciparum
Structure-Activity Relationships (SAR)
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Azepane Optimization: N-Methylation improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 h in microsomes)
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Ring Saturation: 5,6,7,8-Tetrahydro configuration enhances solubility vs. fully aromatic analogs
Comparative Analysis with Related Compounds
The azepane derivative’s larger molecular volume (234 ų vs. 189 ų for 4-amino analog) correlates with improved target selectivity .
Research Gaps and Future Directions
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